molecular formula C13H17NO2 B3204231 (3r)-1-Benzylpiperidine-3-carboxylic acid CAS No. 1030603-60-1

(3r)-1-Benzylpiperidine-3-carboxylic acid

Cat. No. B3204231
CAS RN: 1030603-60-1
M. Wt: 219.28 g/mol
InChI Key: HGCSHWVOIUCAJN-GFCCVEGCSA-N
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Description

“(3r)-1-Benzylpiperidine-3-carboxylic acid” likely refers to a specific isomer of a compound containing a benzyl group, a piperidine ring, and a carboxylic acid group . The “(3r)” notation indicates the configuration of the chiral center in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, the introduction of the benzyl group, and the formation of the carboxylic acid group . The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) could be used to determine the structure .


Chemical Reactions Analysis

The compound could participate in various chemical reactions, depending on the conditions. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This would depend on the specific properties of the compound and the biological system .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve the development of new synthetic methods, the investigation of its reactivity, or the exploration of its potential uses .

properties

IUPAC Name

(3R)-1-benzylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCSHWVOIUCAJN-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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